![molecular formula C10H6BrF3N2 B1491321 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole CAS No. 1780422-39-0](/img/structure/B1491321.png)
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, or 1-BP-4-TFMP, is a heterocyclic compound containing a pyrazole ring and a bromophenyl ring connected by a carbon-carbon bond. 1-BP-4-TFMP has a wide range of applications in the fields of chemistry and medicine due to its versatile structure and properties. It has been used in the synthesis of various drugs, as a fluorescent probe for imaging, and as a potential therapeutic agent for cancer.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole derivatives have been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some analogs exhibited significant activity, suggesting potential in the development of anti-cancer agents (Srour et al., 2018).
Chemical Synthesis and Functionalization
This compound is utilized in organometallic methods for the regioflexible conversion of heterocyclic materials into families of isomers and congeners. The ability to selectively functionalize these compounds enhances their utility in various chemical synthesis applications (Schlosser et al., 2002).
Development of Novel Chemical Entities
The synthesis of 4-trifluoromethyl pyrazoles, including variants of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, has been achieved through copper-catalyzed cycloaddition, showcasing the compound's versatility in creating new chemical entities (Lu et al., 2019).
Spectral Characterization and Fluorescent Studies
The compound has been analyzed for its spectral characteristics, including IR, NMR, and MS, to understand its structural and electronic properties. Its fluorescence properties have also been explored, indicating potential applications in materials science (Ibrahim et al., 2016).
Crystal Structure Analysis
Studies on the crystal structures of pyrazole derivatives, including those similar to 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole, provide insights into molecular conformations and intermolecular interactions, which are essential for understanding the compound's properties and potential applications (Loh et al., 2013).
Antiproliferative Agents Development
The compound's derivatives have been studied for their potential as antiproliferative agents, particularly against breast cancer and leukemia cells. These studies highlight the compound's relevance in the development of novel cancer therapeutics (Ananda et al., 2017).
properties
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-1-3-9(4-2-8)16-6-7(5-15-16)10(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGKPMFLNCNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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